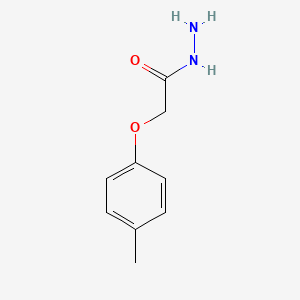

2-(4-Methylphenoxy)acetohydrazide

Description

Historical Context of Hydrazide Chemistry in Medicinal Science

The journey of hydrazides in science began with their initial synthesis in 1895 by Curtius, who first produced formic and acetic acid hydrazides. mdpi.com It was not until the 20th century, however, that the therapeutic potential of hydrazide-containing compounds was fully realized, marking a significant milestone in medicinal science. mdpi.com A pivotal moment in this history was the discovery of the antitubercular activity of isoniazid, a simple hydrazide derivative, which remains a cornerstone in the treatment of tuberculosis. mdpi.comnih.gov

Following this breakthrough, the field of medicinal chemistry witnessed the introduction of several other clinically significant hydrazide-based drugs. These include iproniazid, initially developed for tuberculosis but later recognized for its antidepressant properties as a monoamine oxidase inhibitor, and benserazide, an inhibitor of DOPA decarboxylase used in the management of Parkinson's disease. mdpi.comresearchgate.net The success of these early compounds spurred further research, establishing hydrazides as a critical pharmacophore in the development of new therapeutic agents to combat a wide array of diseases, driven by the need to overcome drug resistance and reduce toxicity. mdpi.com

Table 1: Pioneering Hydrazide-Based Medications

| Drug Name | Therapeutic Application |

|---|---|

| Isoniazid | Antituberculosis mdpi.comnih.gov |

| Iproniazid | Antidepressant mdpi.comnih.gov |

| Benserazide | Anti-Parkinson mdpi.com |

| Isocarboxazid | Antidepressant mdpi.com |

| Nialamide | Antidepressant mdpi.com |

Significance of the Acetohydrazide Moiety in Bioactive Compounds

The acetohydrazide moiety (–C(=O)NHNH2) is a fundamental structural unit that imparts significant biological activity to a molecule. This functional group is a key constituent in a vast number of bioactive compounds, demonstrating a broad spectrum of pharmacological effects. nih.govhygeiajournal.com The versatility of the hydrazide group allows it to act as a crucial building block for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important classes of therapeutic agents. mdpi.com

Research has consistently shown that compounds incorporating the acetohydrazide moiety exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antitumoral, and antiviral properties. nih.govnih.gov The ability of the hydrazide structure to form stable complexes with metal ions and to participate in hydrogen bonding interactions is thought to contribute to its diverse biological functions. This has made the acetohydrazide scaffold a privileged structure in drug design and discovery, with researchers continuously exploring its potential in developing novel therapeutics. researchgate.netnih.gov

Overview of 2-(4-Methylphenoxy)acetohydrazide as a Research Scaffold

Within the broader context of hydrazide chemistry, this compound has been identified as a valuable research scaffold. It serves as a versatile starting material for the synthesis of more complex molecules with potential biological applications. iucr.orgresearchgate.net The structure of this compound, featuring a p-methylphenoxy group linked to an acetohydrazide moiety, provides a template that can be readily modified to generate libraries of derivatives for biological screening. nih.gov

The synthesis of this compound itself is a straightforward process, typically involving the reaction of an appropriate ester with hydrazine (B178648) hydrate. nih.gov Its utility as a research tool is highlighted in studies where it is used to create novel compounds, such as kresoxim-methyl (B120586) derivatives, which have been investigated for their fungicidal properties. iucr.org The crystalline structure of this compound has been characterized, providing detailed insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential as a pharmacophore. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12N2O2 researchgate.netuni.lu |

| Molecular Weight | 180.21 g/mol |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c nih.gov |

| a (Å) | 15.4261 (16) nih.gov |

| b (Å) | 6.2618 (7) nih.gov |

| c (Å) | 9.2073 (10) nih.gov |

| β (°) | 106.651 (12) nih.gov |

| Volume (ų) | 852.09 (16) nih.gov |

Data obtained from single-crystal X-ray diffraction studies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAPYOSQJTZYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351137 | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-39-9 | |

| Record name | (4-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenoxy Acetohydrazide and Its Derivatives

Hydrazinolysis of Corresponding Esters as a Primary Synthetic Route

The most prevalent and direct method for the preparation of 2-(4-methylphenoxy)acetohydrazide involves the hydrazinolysis of its corresponding ester precursor. nih.gov This nucleophilic acyl substitution reaction is a widely adopted strategy for synthesizing hydrazides due to its efficiency and operational simplicity. nih.gov The core of this transformation is the reaction of an ester, such as ethyl or methyl 2-(4-methylphenoxy)acetate, with hydrazine (B178648) hydrate.

In a typical procedure, ethyl (4-methylphenoxy)acetate is refluxed with hydrazine hydrate in a suitable solvent like ethanol. nih.gov The reaction mixture is heated over a water bath for several hours to ensure complete conversion. nih.gov Upon cooling, the desired this compound crystallizes from the solution and can be isolated through filtration, followed by recrystallization from ethanol to yield the purified product. nih.gov

The efficiency of hydrazide formation is contingent upon several key reaction parameters, including temperature, reaction time, and the choice of solvent. Optimization of these conditions is crucial for maximizing yield and purity.

For the synthesis of this compound, heating the reaction mixture of the corresponding ethyl ester and hydrazine hydrate in ethanol for six hours has been reported to yield the product. nih.gov In the synthesis of a structurally similar compound, 2-(4-methylphenyl)acetohydrazide, the reaction was successfully carried out by stirring the precursor methyl ester with hydrazine hydrate in methanol at room temperature for six hours, achieving a high yield of 91%. nih.gov This suggests that for certain substrates, the reaction can proceed efficiently without the need for heating. The choice of solvent and the nature of the ester (methyl vs. ethyl) can influence the reaction rate and conditions required. The optimal conditions often depend on the specific reactivity of the starting ester. ysu.am

| Compound | Precursor Ester | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Ethyl (4-methylphenoxy)acetate | Ethanol | Heated on water-bath | 6 | 67 | nih.gov |

| 2-(4-Methylphenyl)acetohydrazide | Methyl (4-methylphenyl)acetate | Methanol | Room Temperature | 6 | 91 | nih.gov |

The synthesis of the required ester precursor, methyl or ethyl 2-(4-methylphenoxy)acetate, is a critical preliminary step. A common and effective method for preparing such aryloxy-acetic acid esters is the Williamson ether synthesis. This involves the reaction of a phenoxide with an α-haloacetate.

Specifically, 4-methylphenol (p-cresol) can be deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding 4-methylphenoxide. This nucleophile is then reacted with an ester of chloroacetic acid, such as ethyl chloroacetate, to yield ethyl 2-(4-methylphenoxy)acetate. Subsequent purification of this ester is necessary before its use in the hydrazinolysis step.

Alternative strategies for synthesizing related precursors like methyl phenylacetate include the esterification of phenylacetic acid or the reaction of benzyl chloride with sodium methylate under a carbon monoxide atmosphere. prepchem.comchemicalbook.com

Derivatization Strategies from this compound

The this compound molecule is a versatile synthon, primarily due to the reactive hydrazide functional group. nih.govnih.gov This group serves as a nucleophile and can readily react with electrophilic species, making it a key building block for creating a diverse library of more complex molecules. nih.gov The primary derivatization strategies involve condensation reactions to form hydrazones and subsequent cyclization reactions to generate heterocyclic systems.

Hydrazones, also known as Schiff bases, are a significant class of compounds formed from this compound. nih.gov These derivatives are synthesized through the condensation reaction between the terminal nitrogen atom of the hydrazide and a carbonyl group of an aldehyde or ketone. wikipedia.orgnih.gov

The formation of hydrazones is typically achieved by reacting this compound with a diverse range of aldehydes and ketones in a suitable solvent, often with catalytic amounts of acid. nih.govlibretexts.orglibretexts.org The reaction involves the nucleophilic attack of the primary amine of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage. libretexts.org

A wide variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, allowing for the introduction of different substituent groups and the modulation of the final compound's properties. For instance, reactions with substituted benzaldehydes, cinnamaldehydes, and other aromatic ketones lead to the corresponding N-arylidene or N-alkylidene acetohydrazide derivatives. mdpi.com

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Structure (General) |

|---|---|

| Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) | N'-[(Substituted-phenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide |

| Substituted Cinnamaldehyde (e.g., 3-(4-methoxyphenyl)-2-propenal) | N'-[(3-(Substituted-phenyl)-2-propenylidene]-2-(4-methylphenoxy)acetohydrazide |

| Substituted Acetophenone | N'-[1-(Substituted-phenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide |

| Aliphatic Ketone (e.g., Acetone) | N'-propan-2-ylidene-2-(4-methylphenoxy)acetohydrazide |

The hydrazide and its hydrazone derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. nih.govnih.gov The inherent functionality of the -CO-NH-N=C- backbone in hydrazones provides the necessary atoms and reactivity for intramolecular cyclization or intermolecular reactions to form stable five- or six-membered rings.

For example, hydrazide-hydrazones can be used as precursors to synthesize important heterocyclic scaffolds such as 1,3,4-oxadiazines, 1,3,4-triazines, and pyridines. nih.gov The specific heterocyclic system formed depends on the cyclizing agent used and the substituents present on the hydrazone backbone. These cyclization reactions significantly expand the chemical diversity accessible from the initial this compound scaffold.

Cyclization Reactions to Construct Novel Heterocyclic Systems

Synthesis of 1,3,4-Oxadiazole Derivatives

A prominent application of this compound is in the synthesis of 1,3,4-oxadiazole derivatives. A common and effective method involves the reaction of the acetohydrazide with carbon disulfide in the presence of a strong base, such as potassium hydroxide. This reaction proceeds through a cyclization process to yield 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

The general synthetic scheme for this conversion is as follows: this compound is treated with carbon disulfide in an alcoholic solution of potassium hydroxide. The mixture is refluxed, leading to the formation of the potassium salt of the dithiocarbazate, which upon acidification, cyclizes to form the desired 1,3,4-oxadiazole-2-thiol. asianpubs.org This thiol derivative can be further functionalized. For instance, it can be reacted with ethyl bromoacetate to yield the corresponding ester, which can then be converted to a new acetohydrazide derivative, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, by reacting with various aryl carboxaldehydes. scielo.br

Table 1: Synthesis of 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Condition | Product |

| This compound | Carbon Disulfide | KOH | Ethanol | Reflux | 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol |

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives, another important class of heterocyclic compounds, can be synthesized from this compound. The synthetic route typically involves a two-step process. First, the acetohydrazide is condensed with an appropriate aromatic aldehyde to form a Schiff base, specifically an N'-arylidene-2-(4-methylphenoxy)acetohydrazide. nih.gov

In the second step, the resulting Schiff base undergoes cyclocondensation with thioglycolic acid. This reaction, often carried out in a suitable solvent like toluene with azeotropic removal of water, leads to the formation of the corresponding 2-aryl-3-(2-(4-methylphenoxy)acetamido)thiazolidin-4-one. ekb.egnuph.edu.ua The thiazolidinone ring is formed through the reaction of the thiol group of thioglycolic acid with the imine bond of the Schiff base.

Table 2: Representative Synthesis of a Thiazolidinone Derivative

| Intermediate | Reactant | Solvent | Reaction Condition | Product |

| N'-Benzylidene-2-(4-methylphenoxy)acetohydrazide | Thioglycolic Acid | Toluene | Reflux | 2-Phenyl-3-(2-(4-methylphenoxy)acetamido)thiazolidin-4-one |

Exploration of Other Heterocyclic Annulations

The reactivity of the hydrazide functional group in this compound makes it a suitable precursor for the synthesis of other heterocyclic systems, such as pyrazoles and 1,2,4-triazoles.

Pyrazoles: Generally, pyrazole (B372694) derivatives can be synthesized through the condensation of a hydrazide with a 1,3-dicarbonyl compound. nih.gov For instance, the reaction of this compound with a β-diketone, such as acetylacetone, in a suitable solvent and under appropriate reaction conditions, would be expected to yield a pyrazole derivative. The reaction proceeds via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring. mdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several routes. One common method involves the reaction of the acetohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide, to yield the corresponding 1,2,4-triazole-3-thiol derivative. tijer.org Another approach, known as the Pellizzari reaction, involves the condensation of an acetohydrazide with a nitrile, which can lead to the formation of disubstituted 1,2,4-triazoles. uthm.edu.my

Coordination Chemistry: Metal Complexation with Hydrazide Ligands

Hydrazides and their derivatives, such as this compound, are effective chelating agents for various metal ions. researchgate.net The coordination typically occurs through the carbonyl oxygen and the nitrogen atom of the primary amine group, forming a stable five-membered chelate ring. mdpi.com These aroyl hydrazone ligands can coordinate to metal centers in different protonation states, often as neutral, monoanionic, or dianionic ligands, depending on the pH of the medium. acs.org

The Schiff bases derived from this compound can also act as versatile ligands. These aroylhydrazone ligands can coordinate with transition metal ions to form stable complexes. researchgate.net For example, a nickel(II) complex with the related ligand 2-(4-bromophenoxy)acetohydrazide has been synthesized and characterized, revealing a polymeric structure where the hydrazide acts as a bidentate ligand, coordinating through the carbonyl oxygen and the amine nitrogen. mdpi.com This suggests that this compound would exhibit similar coordination behavior, forming stable complexes with various transition metals.

Purification and Isolation Techniques in Preparative Research

Recrystallization Protocols for Compound Purity

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound and its derivatives. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

For this compound, ethanol has been reported as an effective solvent for recrystallization. nih.gov The general procedure involves dissolving the crude solid in a minimum amount of hot ethanol to create a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. nih.gov The choice of solvent is crucial and is guided by the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Chromatographic Separation Methods (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for monitoring the progress of reactions and for the separation and purification of compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method frequently employed for these purposes.

In the synthesis of derivatives of this compound, such as 1,3,4-oxadiazoles, TLC is used to monitor the conversion of the starting material to the product. scielo.br A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase. By comparing the spots of the reaction mixture with those of the starting material and the expected product, the progress of the reaction can be effectively monitored. libretexts.org For preparative purposes, column chromatography, which operates on the same principles as TLC but on a larger scale, can be used to isolate and purify the desired compounds.

Structural Characterization and Elucidation in 2 4 Methylphenoxy Acetohydrazide Research

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-(4-Methylphenoxy)acetohydrazide, confirming its elemental composition and the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing clear evidence for the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the para-substituted phenyl ring typically appear as a pair of doublets due to spin-spin coupling. The methylene (-OCH₂-) protons adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet. Similarly, the methyl group (-CH₃) protons will produce a singlet. The protons of the hydrazide moiety (-NH and -NH₂) also appear as singlets, though their chemical shifts can be broad and vary depending on the solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~2.25 | Singlet | -CH₃ (Methyl protons on phenyl ring) |

| ~4.40 | Singlet | -OCH₂- (Methylene protons) |

| ~4.10 (broad) | Singlet | -NH₂ (Hydrazide amino protons) |

| ~6.85 | Doublet | Ar-H (Protons ortho to -OCH₂) |

| ~7.10 | Doublet | Ar-H (Protons meta to -OCH₂) |

| ~9.20 (broad) | Singlet | -C(=O)NH- (Hydrazide imino proton) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the hydrazide group is characteristically found at the lowest field (highest ppm value). The aromatic carbons show several signals in the typical aromatic region, while the aliphatic methyl and methylene carbons appear at higher fields.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~20.5 | -CH₃ (Methyl carbon) |

| ~67.0 | -OCH₂- (Methylene carbon) |

| ~114.8 | Ar-C (Carbons ortho to -OCH₂) |

| ~130.0 | Ar-C (Carbons meta to -OCH₂) |

| ~130.5 | Ar-C (Carbon para to -OCH₂, bearing -CH₃) |

| ~155.8 | Ar-C (Carbon ipso to -OCH₂) |

| ~168.5 | -C=O (Carbonyl carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show strong absorption bands confirming the presence of N-H, C=O, C-O, and aromatic C-H bonds.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3310, 3215 | N-H stretching | -NH₂ and -NH- groups |

| 3040 | C-H stretching | Aromatic C-H |

| 2925 | C-H stretching | Aliphatic C-H (-CH₂, -CH₃) |

| 1660 | C=O stretching (Amide I) | Hydrazide carbonyl |

| 1550 | N-H bending (Amide II) | -NH- group |

| 1245 | C-O-C stretching | Aryl-Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular formula of this compound is C₉H₁₂N₂O₂, corresponding to a monoisotopic mass of approximately 180.09 Da. The mass spectrum would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway involves the cleavage of the bond between the phenoxy group and the acetyl moiety, as well as cleavage adjacent to the carbonyl group.

| m/z | Predicted Fragment Ion |

|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺ (Molecular Ion) |

| 108 | [CH₃C₆H₄OH]⁺ (p-cresol radical cation) |

| 107 | [CH₃C₆H₄O]⁺ (p-methylphenoxide fragment) |

| 73 | [O=C-NH-NH₂]⁺ |

X-ray Crystallography for Solid-State Molecular Arrangement

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure by mapping the electron density of a crystalline solid, thereby determining the precise spatial arrangement of atoms, bond lengths, and bond angles.

Determination of Crystal System and Space Group

Studies have shown that this compound crystallizes in the monoclinic system. nih.govnih.gov The specific arrangement of the molecules within the crystal lattice is described by the space group P2₁/c. nih.gov The unit cell parameters derived from X-ray diffraction data provide the fundamental dimensions of the repeating unit in the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3833 (2) |

| b (Å) | 4.0755 (1) |

| c (Å) | 35.9741 (12) |

| β (°) | 90.018 (2) |

| Volume (ų) | 935.87 (5) |

| Z (Molecules per unit cell) | 4 |

Analysis of Molecular Conformation and Planarity (e.g., Acetohydrazide Group Conformation)

X-ray crystallography reveals that the acetohydrazide group (-O-CH₂-C(=O)NHNH₂) in the molecule is nearly planar. nih.gov This planarity is a key structural feature, with a maximum atomic deviation from the mean plane reported to be 0.034 (2) Å for the carbon atom of the methylene group. nih.gov This conformation facilitates the formation of extensive intermolecular hydrogen bonding networks within the crystal structure. The bond lengths and angles observed are within the normal ranges and are comparable to those found in structurally related hydrazide compounds. nih.gov In the solid state, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, creating two-dimensional networks. nih.gov

Characterization of Intermolecular Hydrogen Bonding and Supramolecular Networks in the Crystal Lattice

In the crystal structure of this compound, the molecules are organized into complex supramolecular assemblies through a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial in dictating the molecular packing and stabilizing the crystal lattice. The primary interactions observed are of the N—H⋯O, N—H⋯N, and C—H⋯O types nih.gov.

The hydrazide moiety is a key participant in this hydrogen-bonding network. Specifically, the terminal amino group (NH2) and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen serve as acceptors. The interplay of these interactions results in the formation of infinite two-dimensional networks that extend parallel to the (001) crystal plane nih.gov.

A detailed analysis reveals that the molecules are linked by N2–H1N2⋯O2 and N2–H2N2⋯O2 interactions, where the amino hydrogens bond to the carbonyl oxygen of adjacent molecules. Furthermore, a trifurcated acceptor system is observed involving the carbonyl oxygen, which also accepts a weaker C1–H1A⋯O2 hydrogen bond. A significant N1–H1N1⋯N2 hydrogen bond also contributes to the linkage of molecules within the crystal structure nih.gov. These combined interactions create a robust and intricate supramolecular architecture.

The geometric parameters of these hydrogen bonds have been determined through single-crystal X-ray diffraction, providing insight into their strength and directionality.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N1···N2 | 0.89(3) | 2.22(3) | 3.001(3) | 147(2) |

| N2—H1N2···O2 | 0.89(3) | 2.12(3) | 2.934(3) | 152(3) |

| N2—H2N2···O2 | 0.88(3) | 2.47(3) | 3.166(3) | 128(2) |

| C1—H1A···O2 | 0.93 | 2.53 | 3.410(3) | 157 |

Data sourced from Fun, H.-K., et al. (2011) nih.gov. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Dihedral Angle Analysis of Key Structural Fragments

The conformation of this compound is defined by the relative orientation of its key structural fragments, namely the 4-methylphenoxy group and the acetohydrazide moiety. Analysis of dihedral angles provides a quantitative measure of this spatial relationship.

In the solid state, the acetohydrazide group (C7/C8/N1/N2/O2) of this compound is observed to be approximately planar, with a maximum deviation from the mean plane of 0.034(2) Å for atom C7 nih.gov. This planarity is a common feature in hydrazide derivatives and is attributed to the delocalization of electrons across the amide and hydrazine (B178648) functionalities.

While specific dihedral angle values for the parent compound are not explicitly detailed in the primary crystallographic report, data from closely related structures offer valuable insights. For instance, in the analogous compound 2-(4-methylphenyl)acetohydrazide, the dihedral angle between the mean plane of the benzene (B151609) ring and the acetohydrazide group is 88.2(7)° nih.gov. This near-perpendicular arrangement suggests a staggered conformation between the aromatic ring and the hydrazide chain, which likely minimizes steric hindrance.

In derivatives such as (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide, the dihedral angle between the two phenyl rings (the 4-methylphenoxy ring and the dimethylaminobenzylidene ring) is 68.85(11)° nih.govresearchgate.net. This significant twist between the aromatic systems is a key conformational feature of this larger derivative.

The planarity of the acetohydrazide fragment and the typical rotational freedom around the O-C and C-C single bonds suggest that the molecule can adopt various conformations in solution, although the observed solid-state structures provide a clear picture of a low-energy conformational state.

| Compound | Structural Fragments | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(4-Methylphenyl)acetohydrazide | Benzene ring and Acetohydrazide group | 88.2(7) | nih.gov |

| (E)-N′-[4-(Dimethylamino)benzylidene)-2-(4-methylphenoxy)acetohydrazide | 4-Methylphenoxy ring and Dimethylaminobenzylidene ring | 68.85(11) | nih.govresearchgate.net |

Isomeric Considerations (E/Z Isomerism in Hydrazone Derivatives)

When this compound serves as a precursor for the synthesis of hydrazones via condensation with aldehydes or ketones, the resulting C=N double bond introduces the possibility of geometric isomerism. These isomers are designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded atoms.

The hydrazone derivatives of this compound are acylhydrazones, which possess the characteristic –C(O)NHN=CH– moiety. In these systems, the configuration around the C=N bond is a critical structural feature. Research on various hydrazones derived from this compound has shown a strong preference for the formation of the E isomer nih.govresearchgate.netresearchgate.net.

For example, the crystal structures of (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide and N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide have been unequivocally identified as the E-isomers nih.govresearchgate.netresearchgate.net. In this configuration, the bulky 2-(4-methylphenoxy)acetamido group and the substituent from the aldehyde (e.g., the 4-(dimethylamino)phenyl group) are located on opposite sides of the C=N double bond. This arrangement is generally considered to be thermodynamically more stable as it minimizes steric repulsion between the larger substituents.

The E/Z isomerization is a dynamic process that can be influenced by factors such as solvent, temperature, and irradiation with light nih.gov. While the Z-isomer is often less stable, its formation can sometimes be promoted under specific conditions. However, in the solid-state structures of hydrazones derived from this compound reported to date, the E configuration is exclusively observed, highlighting its inherent stability for this class of compounds.

Biological Activities and Pharmacological Investigations of 2 4 Methylphenoxy Acetohydrazide and Analogues

Antimicrobial Activity Studies

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects. mdpi.comnih.gov The core structure, characterized by an azomethine group (-NH–N=CH-), is considered responsible for their diverse pharmacological applications. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Novel hydrazide-hydrazone derivatives have demonstrated notable antibacterial activity. For instance, a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and evaluated for their in-vitro antibacterial properties. researchgate.net Among these, compounds with multiple chloro or fluoro substitutions showed significant inhibition against pathogenic microbes. researchgate.netjapsonline.com Specifically, a compound with two chloro groups and another with four fluoro groups exhibited good inhibitory effects. researchgate.netjapsonline.com

In another study, newly synthesized hydrazide-hydrazones of isonicotinic acid displayed very strong activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL. nih.gov Some of these compounds showed bactericidal action against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov Furthermore, certain derivatives exhibited activity that was thousands of times higher than the reference drugs nitrofurantoin (B1679001) and cefuroxime (B34974) against specific bacterial strains. nih.gov

Derivatives of 1,2-dihydropyrimidine also showed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with MIC values as low as 0.08 µg/ml against Micrococcus luteus. nih.gov Similarly, novel hydrazide-hydrazones of nicotinic acid demonstrated very strong activity against Gram-negative strains like Pseudomonas aeruginosa, with MIC values of 0.22 and 0.19 μg/ml for two of the compounds. nih.gov

The introduction of an indole (B1671886) moiety into the robenidine (B1679493) analogue structure resulted in the most active compound against methicillin-resistant S. aureus (MRSA), with a MIC of 1.0 μg mL-1. nih.gov Asymmetric and monomeric robenidine analogues have also shown promising activity against both Gram-positive and Gram-negative strains, with some analogues exhibiting MIC values of 16 μg mL-1 against E. coli and 32 μg mL-1 against P. aeruginosa. nih.gov

A study on hydrazones with a 2,4-dichloro moiety found them to be active against several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with zones of inhibition ranging from 25-31 mm. chemrxiv.org

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Pathogenic microbes | Good inhibition | researchgate.netjapsonline.com |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) | MIC = 1.95–7.81 μg/mL | nih.gov |

| 1,2-dihydropyrimidine derivatives | Micrococcus luteus | MIC = 0.08 µg/ml | nih.gov |

| Nicotinic acid hydrazide-hydrazones | Pseudomonas aeruginosa | MIC = 0.22 and 0.19 μg/ml | nih.gov |

| Robenidine analogue with indole moiety | Methicillin-resistant S. aureus (MRSA) | MIC = 1.0 μg mL-1 | nih.gov |

| Asymmetric robenidine analogues | E. coli | MIC = 16 μg mL-1 | nih.gov |

| Asymmetric robenidine analogues | P. aeruginosa | MIC = 32 μg mL-1 | nih.gov |

| Hydrazone with 2,4-dichloro moiety | S. aureus, MRSA | Zone of Inhibition = 25-31 mm | chemrxiv.org |

Antifungal Efficacy Assessments

The antifungal potential of 2-(4-Methylphenoxy)acetohydrazide analogues has been a subject of significant research. A series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and screened for their in-vitro antifungal activity, with compounds having two chloro groups and four fluoro groups showing good inhibition against pathogenic microbes. researchgate.netjapsonline.com

In another study, two hydrazones with a 2,4-dichloro moiety demonstrated significant antifungal activities, comparable to the standard drug fluconazole. chemrxiv.org These compounds were found to be fungicidal against all sensitive fungal strains at concentrations between 25 µg/ml and 100 µg/ml. chemrxiv.org

Furthermore, a series of novel metacetamol (B1676320) derivatives containing a hydrazone moiety were synthesized and evaluated for their antifungal activity. nih.gov Compound 3e , N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, exhibited effective antifungal activity, particularly against Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 8 μg/ml. nih.gov This suggests that the presence of a nitro group at the 4th position of the phenyl ring is favorable for antifungal activity. nih.gov

Other studies have also highlighted the antifungal potential of hydrazone derivatives. For instance, some diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) showed promising antifungal potency. researchgate.net Similarly, new hydrazide-hydrazone derivatives of 1,2,4-triazole (B32235) displayed varying degrees of antifungal activity against several fungal strains, including Candida albicans, Candida krusei, and Trichophyton species. dergipark.org.tr

Table 2: Antifungal Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides with chloro/fluoro groups | Pathogenic microbes | Good inhibition | researchgate.netjapsonline.com |

| Hydrazones with a 2,4-dichloro moiety | Sensitive fungal strains | Fungicidal at 25-100 µg/ml | chemrxiv.org |

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (3e ) | Candida krusei | MIC = 8 μg/ml | nih.gov |

| Diarylhydrazones from 2,4-dinitrophenylhydrazine | Various fungi | Promising antifungal potency | researchgate.net |

| Hydrazide-hydrazones of 1,2,4-triazole | Candida spp., Trichophyton spp. | Varying degrees of activity | dergipark.org.tr |

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key parameter in assessing the antimicrobial efficacy of new compounds. For a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, the MIC values were determined using the broth dilution method to evaluate their antibacterial and antifungal activities. researchgate.net

In a study on hydrazones with a 2,4-dichloro moiety, the MIC against Proteus mirabilis was 12.5 μg/ml, and for other bacterial strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the MIC was 25 μg/ml. chemrxiv.org These compounds also demonstrated bactericidal and fungicidal activity at concentrations between 25 μg/ml and 100 μg/ml against all sensitive strains. chemrxiv.org

For a series of novel metacetamol derivatives, compound 3e showed an MIC of 8 μg/ml against Candida krusei. nih.gov Another study on new hydrazide-hydrazones of isonicotinic acid reported very strong activity against Gram-positive bacteria, with MIC values in the range of 1.95–7.81 μg/mL. nih.gov Some of these compounds had MIC values significantly lower than the reference drugs. nih.gov For example, one compound had an MIC of 0.002 µg/mL against S. epidermidis, which was sixty-one times lower than ciprofloxacin. nih.gov Another compound showed an MIC of 0.002 µg/mL against B. subtilis, nearly eight thousand times lower than cefuroxime. nih.gov

Table 3: MIC Values of Selected Hydrazone Derivatives

| Compound/Derivative | Microbial Strain | MIC Value | Reference(s) |

|---|---|---|---|

| Hydrazone with 2,4-dichloro moiety | Proteus mirabilis | 12.5 μg/ml | chemrxiv.org |

| Hydrazone with 2,4-dichloro moiety | S. aureus, MRSA | 25 μg/ml | chemrxiv.org |

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (3e ) | Candida krusei | 8 μg/ml | nih.gov |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | 1.95–7.81 μg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazone | S. epidermidis | 0.002 µg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazone | B. subtilis | 0.002 µg/mL | nih.gov |

| Asymmetric robenidine analogues | E. coli | 16 μg mL-1 | nih.gov |

| Asymmetric robenidine analogues | P. aeruginosa | 32 μg mL-1 | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of hydrazide-hydrazone derivatives is believed to be linked to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for DNA replication. mdpi.comresearchgate.net Molecular docking studies have suggested that the antibacterial potency of some hydrazide-hydrazones may be due to strong binding interactions within the active site of DNA gyrase. mdpi.com For instance, one indol-2-one (B1256649) derivative showed strong inhibition of DNA gyrase isolated from S. aureus. nih.gov

Another proposed mechanism involves the inhibition of other key enzymes such as glucosamine-6-phosphate synthase, which is necessary for the synthesis of the bacterial cell wall. researchgate.net The inhibition of enoyl ACP reductase and 3-ketoacyl ACP synthase, which would suppress ATP production, are other potential mechanisms. researchgate.net

Furthermore, some hydrazide-hydrazones are thought to affect the integrity of the cell wall and cell membrane of microbial cells. mdpi.com For some compounds, the mechanism of action may involve the inhibition of virulence factors, such as biofilm formation and motility in bacteria like Pseudomonas aeruginosa. nih.gov The structural versatility of these compounds allows them to target various bacterial mechanisms, making them promising candidates for the development of new antimicrobial agents. researchgate.net

Anticancer Activity Research

Hydrazone derivatives have garnered significant attention for their potential as anticancer agents. mdpi.com Their wide range of pharmacological properties, including antitumor activity, makes them an important class of compounds for the development of new cancer therapies. mdpi.com

In Vitro Cytotoxicity and Cell Proliferation Inhibition Assays

Numerous studies have evaluated the in vitro anticancer activity of hydrazide-hydrazone derivatives against various human cancer cell lines. A series of novel metacetamol derivatives with a hydrazone moiety were synthesized and tested for their anticancer potential against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov All tested compounds exhibited moderate to potent anticancer activity. nih.gov Notably, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (3e ) was the most effective against MDA-MB-231 cells, with an IC50 value of 9.89 μM. nih.gov Further investigation revealed that this compound could induce apoptosis. nih.gov

In another study, newly synthesized hydrazide and hydrazide-hydrazone derivatives were evaluated for their antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov Some of these compounds showed higher inhibitory effects than the reference drug doxorubicin. nih.gov

A series of hydrazide-hydrazone derivatives were synthesized and evaluated against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. researchgate.net Compound 3h , which contains a pyrrole (B145914) ring, was identified as the most potent derivative with IC50 values of 1.32, 2.99, and 1.71 μM against PC-3, MCF-7, and HT-29 cells, respectively. researchgate.net This compound was found to increase caspase-3 activation and induce early apoptosis. researchgate.net

Novel phenoxy acetamide (B32628) derivatives have also shown promise. mdpi.com Two such compounds demonstrated significant cytotoxic activity against the HepG2 liver cancer cell line, with one compound having an IC50 value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil. mdpi.com This compound also showed a degree of selectivity towards cancer cells over normal cells and was found to induce apoptosis and cell cycle arrest. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value/Activity | Reference(s) |

|---|---|---|---|

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (3e ) | MDA-MB-231 (Breast) | 9.89 μM | nih.gov |

| Hydrazide-hydrazone derivatives | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Higher inhibition than doxorubicin | nih.gov |

| Compound 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 μM | researchgate.net |

| Compound 3h (with pyrrole ring) | MCF-7 (Breast) | 2.99 μM | researchgate.net |

| Compound 3h (with pyrrole ring) | HT-29 (Colon) | 1.71 μM | researchgate.net |

| Phenoxy acetamide derivative | HepG2 (Liver) | 1.43 µM | mdpi.com |

Apoptosis Induction Studies (e.g., Caspase-3 Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Caspases, a family of cysteine proteases, are central to this process. Growing evidence suggests that caspases, traditionally known for their role in the final stages of apoptosis, are also involved in non-apoptotic cellular processes. nih.gov Specifically, effector caspases like caspase-3 and caspase-7 are not only pivotal for executing apoptosis but can also promote cytoprotective autophagy in response to cellular stress. nih.gov

In the context of TRAIL-induced apoptosis, the activation of caspase-8 is a critical initiating event. nih.gov This activation leads to the cleavage of Bid, a BH3-only protein, which then translocates to the mitochondria to induce the release of cytochrome c, ultimately leading to the activation of effector caspases such as caspase-3. nih.gov Studies have shown that a functional BH3 domain of Bid is essential for this process, as mutations in this domain abrogate TRAIL-induced apoptosis and the subsequent activation of caspase-3. nih.gov While the direct role of this compound in caspase-3 activation is still under detailed investigation, its analogues and related compounds are being explored for their potential to trigger these apoptotic pathways in cancer cells.

Selective Cytotoxicity against Cancer Cell Lines vs. Normal Cells

A significant challenge in cancer chemotherapy is the development of agents that can selectively target and kill cancer cells while sparing normal, healthy cells. nih.gov This selectivity minimizes the toxic side effects commonly associated with traditional cancer treatments. Research into novel therapeutic agents often focuses on their ability to exhibit differential cytotoxicity.

For instance, studies on diselenide-containing paclitaxel (B517696) nanoparticles (SePTX NPs) have demonstrated a promising level of selective cytotoxicity. nih.gov These nanoparticles have been shown to be less toxic to normal cells compared to their significant cytotoxic effects on cancer cells, such as HeLa and MCF7 lines. nih.gov The mechanism behind this selectivity involves the induction of significant mitochondrial damage specifically in cancer cells, with minimal impact on the mitochondrial function of normal cells. nih.gov Furthermore, TUNEL assays have confirmed higher levels of apoptosis in cancer cells treated with these nanoparticles compared to normal cells. nih.gov This selective action is attributed to the successful inhibition of microtubule depolymerization and the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis specifically in cancer cells. nih.gov While research on this compound is ongoing, the principle of selective cytotoxicity remains a crucial benchmark for its potential as an anticancer agent.

Investigation of Potential Anticancer Targets (e.g., Anoctamin 1 (ANO1) Inhibition)

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant target in cancer therapy. nih.gov It is implicated in various physiological processes and has been linked to cancer progression. nih.gov The inhibition of ANO1 is therefore considered a promising strategy for the development of new anticancer drugs. nih.gov

High-throughput screening of extensive small molecule libraries has led to the discovery of novel and potent ANO1 inhibitors. nih.gov One such inhibitor, Ani9, which is structurally related to this compound, has demonstrated the ability to fully block ANO1 channel activity with submicromolar potency. nih.gov Notably, Ani9 exhibits high selectivity for ANO1 over ANO2, a closely related channel, which is a desirable characteristic for a targeted therapy. nih.gov The identification of such selective inhibitors provides valuable pharmacological tools for studying the role of ANO1 in cancer and serves as a foundation for developing new therapeutic agents. nih.gov The exploration of this compound and its analogues as potential ANO1 inhibitors is an active area of research.

Anti-inflammatory Activity Assessments

Inflammation is a natural defense mechanism against injury and infection; however, chronic inflammation can contribute to a variety of diseases. nih.govijddr.in

In Vitro Models for Inflammation Modulation

In vitro models are essential for the preliminary assessment of the anti-inflammatory potential of new compounds. A commonly used model involves RAW 264.7 macrophages, which, when stimulated with lipopolysaccharide (LPS), release pro-inflammatory mediators. nih.gov The ability of a compound to inhibit the production of these mediators is indicative of its anti-inflammatory activity. For example, studies on methyl derivatives of flavanone (B1672756) have shown their capacity to inhibit nitric oxide (NO) production and modulate the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. nih.gov Another in vitro method assesses the inhibition of heat-induced albumin denaturation, where the ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory effect. ijddr.in

In Vivo Analgesic and Anti-inflammatory Evaluations

Following promising in vitro results, in vivo studies in animal models are conducted to confirm the analgesic and anti-inflammatory effects. Ethnobotanical surveys have often guided the scientific investigation of plants for these properties. nih.gov For instance, the leaves of Ehretia cymosa have been traditionally used to manage conditions like rheumatism and headaches. nih.gov Scientific evaluation of extracts from this plant in rodent models has demonstrated significant analgesic and anti-inflammatory activities, thus validating its traditional use. nih.gov These in vivo models are crucial for determining the potential therapeutic efficacy of compounds like this compound and its derivatives in treating pain and inflammation.

Antioxidant Activity Investigations

Hydrazone derivatives are recognized for their diverse biological activities, including antioxidant properties. nih.gov The presence of an azomethine group (C=N–N) is a key structural feature contributing to these effects. nih.gov The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases.

Free Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and credible method for evaluating the in vitro antioxidant capacity of compounds. nih.govresearchgate.net The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is characterized by a deep violet color and a strong absorption band around 517-520 nm. mdpi.comthaiscience.info When the DPPH radical is scavenged, this color fades to yellow, and the reduction in absorbance is measured spectrophotometrically to quantify the scavenging activity. nih.gov The results are often expressed as the EC50 or IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. thaiscience.info

In a broad study of phenolic N-acylhydrazone (PheNAH) derivatives, a class of compounds that includes analogues of this compound, significant free-radical scavenging activity was observed. nih.gov Out of 40 different analogues examined, 20 demonstrated the ability to scavenge the DPPH radical, indicating that this chemical scaffold is a promising source of antioxidant compounds. nih.gov The structure-activity analysis revealed that the type and position of functional groups on the molecule have a substantial impact on the antioxidant potency. nih.gov

Reduction Potential Studies

Information regarding the specific reduction potential of this compound was not available in the reviewed scientific literature.

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of this compound have been investigated for their ability to inhibit several enzymes implicated in human diseases.

Aldose Reductase Inhibition

Aldose reductase (classified as AKR1B1) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. openmedicinalchemistryjournal.commdpi.com Under normal glycemic conditions, this pathway is minor, but in the hyperglycemic state associated with diabetes, its activation leads to the accumulation of sorbitol. mdpi.comnih.gov This accumulation is a key factor in the pathogenesis of long-term diabetic complications, including retinopathy, nephropathy, and neuropathy. mdpi.comfrontiersin.org Consequently, the inhibition of aldose reductase is a major therapeutic strategy to prevent or ameliorate these conditions. openmedicinalchemistryjournal.com

Many aldose reductase inhibitors (ARIs) contain a polar group that interacts with an "anion binding pocket" in the enzyme's active site. mdpi.com While numerous ARIs have been developed, many have failed in clinical trials due to adverse effects or a lack of selectivity against the related enzyme aldehyde reductase (ALR1), which has a crucial role in detoxifying harmful aldehydes. openmedicinalchemistryjournal.com Research into novel scaffolds for ARIs is ongoing to identify more effective and selective agents. drugdiscoverytrends.com

β-Glucuronidase Inhibition

β-Glucuronidase is a hydrolase enzyme found in mammalian tissues and, notably, within the gut microbiome. nih.gov This enzyme plays a critical role in metabolizing and deconjugating various substances. nih.gov Of particular clinical importance is its ability to reactivate the excreted, inactive glucuronide metabolites of certain drugs. nih.gov For example, the severe diarrhea associated with the chemotherapy agent irinotecan (B1672180) is caused by the reactivation of its metabolite in the gastrointestinal tract by bacterial β-glucuronidase. nih.gov

Therefore, potent and selective inhibitors of bacterial β-glucuronidase are sought to alleviate such drug-induced toxicities without affecting the human form of the enzyme. nih.gov Research has identified inhibitors with nanomolar potency against the E. coli enzyme. caymanchem.com These inhibitors often feature specific structural motifs that allow them to bind to a "bacterial loop" present in microbial β-glucuronidases but absent in the human enzyme, providing a basis for selectivity. nih.gov

Anoctamin 1 (ANO1) Inhibition

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that is crucial for physiological processes like fluid secretion, smooth muscle contraction, and cell proliferation. nih.govimrpress.com Overexpression of ANO1 is linked to the progression of various cancers, including prostate, breast, and pancreatic cancer, as well as other conditions like hypertension and asthma. nih.govnih.gov This makes ANO1 a promising target for pharmacological inhibition. nih.gov

High-throughput screening of tens of thousands of synthetic molecules identified a potent class of ANO1 inhibitors based on the acetohydrazide scaffold. nih.gov One such analogue, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) , was found to completely block ANO1 channel activity with submicromolar potency. nih.gov Further structural optimization of the Ani9 skeleton led to the development of even more potent derivatives. These studies highlighted key structure-activity relationships, leading to the discovery of compounds with exceptional inhibitory activity and high selectivity for ANO1 over the closely related ANO2 channel. nih.gov

| Compound | Description | IC₅₀ (ANO1) | Selectivity (vs. ANO2) | Source |

|---|---|---|---|---|

| Ani9 | A potent and selective ANO1 inhibitor discovered through high-throughput screening. | < 3 µM | High | nih.gov |

| 5f | A structurally optimized derivative of Ani9. | 22 nM | >1000-fold | nih.gov |

| Schisandrathera D | A natural compound identified as a selective ANO1 inhibitor. | 5.24 µM | Selective | frontiersin.org |

Modulation of Other Enzyme Targets (e.g., Ectonucleotidases)

No specific research findings concerning the modulation of ectonucleotidases by this compound or its direct analogues were identified in the reviewed literature.

Mechanistic Insights and Molecular Interaction Studies

Investigation of Binding Affinities with Biological Macromolecules

A critical step in characterizing a compound's biological profile is to determine its binding affinities for various biological macromolecules, such as proteins and nucleic acids. These studies provide quantitative data on the strength of the interaction between the compound and its potential targets.

As of the current literature, no specific studies investigating the binding affinities of 2-(4-Methylphenoxy)acetohydrazide with biological macromolecules have been published. Therefore, data on its dissociation constants (Kd), inhibition constants (Ki), or other binding parameters are not available.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound involves detailing the specific biochemical pathways and cellular processes it modulates to exert its biological effects. This includes identifying the downstream consequences of its interaction with its biological target(s).

To date, there are no published research articles that elucidate the molecular mechanism of action of this compound. While the broader class of hydrazide derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, specific mechanistic studies on this particular compound are absent from the scientific literature. researchgate.net

Identification of Specific Biological Targets (e.g., Enzymes, Receptors)

The identification of specific biological targets is fundamental to understanding a compound's pharmacological or toxicological profile. This often involves screening the compound against a panel of known enzymes, receptors, and other cellular components.

Currently, there are no publicly available studies that have identified specific biological targets for this compound. While computational or in silico screening methods are often employed to predict potential biological targets for novel compounds, no such predictive studies for this compound have been reported in the literature. uni.luuni.lu

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituent Modifications on Biological Potency

The biological activity of compounds derived from 2-(4-Methylphenoxy)acetohydrazide is highly sensitive to the nature and position of substituents on the molecule. The modification of the core skeleton is a key strategy for developing more potent compounds.

A prominent example is the structural optimization of Anoctamin 1 (ANO1) inhibitors based on a related scaffold. The parent compound, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), served as a starting point for the development of more potent and specific ANO1 inhibitors. nih.gov Through systematic chemical modifications, a series of new derivatives were synthesized. This research revealed that specific substitutions could dramatically enhance inhibitory power. For instance, the derivative labeled 5f emerged as the most potent inhibitor from the series, with an IC₅₀ value of 22 nM, a significant improvement over the parent compound. nih.gov

| Compound | Core Structure | Modification Highlight | IC₅₀ (nM) |

|---|---|---|---|

| Ani9 (Parent) | (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide | Baseline | >10,000 |

| 5f (Optimized) | Derivative of Ani9 | Structural optimization of the basic skeleton | 22 |

Furthermore, studies on analogous hydrazide structures demonstrate that the nature of substituents on an attached benzene (B151609) ring strongly influences antimicrobial activity. Research on a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives showed that compounds featuring hydroxyl (-OH) or amino (-NH₂) groups on the benzene ring were more potent antibacterial agents. nih.gov Conversely, the presence of alkyl fragments like methyl and ethyl groups tended to decrease activity against certain bacterial strains. nih.gov The presence of a hydroxyl group was specifically noted to increase the inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov

| Substituent Type | General Impact on Antimicrobial Potency | Example Groups |

|---|---|---|

| Electron-donating/Polar | Increased Potency | -OH (hydroxyl), -NH₂ (amino) |

| Alkyl | Decreased Potency | -CH₃ (methyl), -CH₂CH₃ (ethyl) |

Influence of the Acetohydrazide and Hydrazone Linkers on Bioactivity

The acetohydrazide group (-C(=O)NHNH₂) and the derived hydrazone linker (-C(=O)NHN=CH-) are pivotal to the biological activities observed in this class of compounds. This compound itself is a vital precursor for synthesizing more complex and biologically active heterocyclic systems. nih.gov

The hydrazone moiety is a well-established and privileged pharmacophore in medicinal chemistry. nih.gov Compounds possessing the azometine proton (-NHN=CH-) are known to exhibit a vast array of pharmacological effects. nih.gov The conversion of a relatively simple hydrazide into a hydrazone through condensation with an aldehyde introduces a new, often rigid, structural element that can drastically enhance biological activity.

| Pharmacological Activity |

|---|

| Anticonvulsant |

| Antimicrobial |

| Antimycobacterial |

| Anti-inflammatory & Analgesic |

| Antitumoral |

| Antiviral |

The development of potent ANO1 inhibitors from the Ani9 scaffold is a direct testament to the importance of the hydrazone linker. nih.gov The process involved creating a library of hydrazone derivatives, which ultimately yielded compounds with nanomolar potency. In other studies, the hydrazide functional group itself has been shown to be superior to its parent ester in terms of biological activity, highlighting the contribution of the nitrogen-rich linker to the compound's mechanism of action. nih.gov

Design Rationales for Enhanced Efficacy and Selectivity

The primary goal of SAR-guided drug design is to create molecules with improved potency against the intended target and greater selectivity over other related targets, which minimizes off-target effects. The design rationales for modifying this compound derivatives are centered on these principles.

The development of ANO1 inhibitors was driven by the need for potent and, crucially, selective agents for potential cancer therapy. nih.gov The structural optimization of the Ani9 skeleton was undertaken with the explicit goal of achieving this selectivity. The resulting compound, 5f , not only had a potent IC₅₀ of 22 nM but also displayed excellent selectivity, being over 1000-fold more selective for ANO1 compared to the related channel ANO2. nih.gov This demonstrates a design strategy focused on fine-tuning the molecular structure to exploit subtle differences between protein targets.

Modern drug design increasingly employs computational methods to rationalize and predict biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to connect a compound's molecular structure with its biological function. wildlife-biodiversity.com By optimizing compound structures using methods like Density Functional Theory (DFT) and building QSAR models, researchers can predict the activity of novel derivatives before undertaking their synthesis. wildlife-biodiversity.com This computational-driven approach allows for a more rational design of compounds with enhanced efficacy and provides valuable insights into their potential applications.

Computational Chemistry Applications in 2 4 Methylphenoxy Acetohydrazide Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the geometry, reactivity, and spectroscopic properties of molecules like 2-(4-Methylphenoxy)acetohydrazide.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations are employed to determine these characteristics for this compound. The crystal structure of the compound reveals that the acetohydrazide group is nearly planar. researchgate.net In one reported crystal structure, the dihedral angle between the benzene (B151609) ring's mean plane and the acetohydrazide group is 88.2(7)°. nih.gov This spatial arrangement is a critical input for geometry optimization in DFT calculations, which are typically performed using a functional like B3LYP with a basis set such as def-SV(P) or 6-311G(d,p). utm.mykbhgroup.in

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of electronic structure analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests that a molecule is more reactive as it requires less energy for charge transfer to occur. kbhgroup.in For hydrazide derivatives, DFT studies show that the introduction of different substituents can modulate this energy gap and thus fine-tune the molecule's electronic properties and reactivity. kbhgroup.in

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated from DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For hydrazide-containing molecules, the area around the NH group often shows a high potential for interaction with basic reagents. kbhgroup.in

Quantum chemical descriptors derived from DFT calculations serve as valuable parameters in Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate a compound's structural or electronic features with its biological activity. jocpr.com Key descriptors include HOMO energy, LUMO energy, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness. kbhgroup.injocpr.com

These descriptors provide quantitative insights into the molecule's behavior. For instance, a molecule's ability to be adsorbed onto a surface, a key process for applications like corrosion inhibition by hydrazide derivatives, is influenced by these electronic parameters. utm.my The transfer of electrons from the inhibitor molecule to the vacant d-orbitals of a metal surface is a fundamental mechanism of action, which can be modeled using these descriptors. utm.my By calculating these values for this compound, researchers can predict its potential efficacy in various applications and compare it with other derivatives to guide the synthesis of more potent analogues. jocpr.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Activity Prediction |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy often correlates with greater reactivity. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests easier acceptance of electrons. |

| HOMO-LUMO Gap | Represents chemical reactivity and stability; a smaller gap implies higher reactivity. kbhgroup.in |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. |

| Dipole Moment (μ) | Indicates the overall polarity of the molecule, influencing solubility and binding interactions. kbhgroup.in |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for predicting ligand-target interactions and is a cornerstone of structure-based drug design. nih.gov

In molecular docking simulations, this compound would be treated as a ligand and docked into the active site of a specific protein target. The process involves sampling a wide range of conformations and orientations of the ligand within the binding site. nih.gov Each resulting pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol) or provides a score (e.g., GOLD fitness score). nih.govnih.gov Lower binding energy values or higher scores typically indicate a more favorable interaction. biointerfaceresearch.com

For example, in studies of similar N-acylhydrazone scaffolds, compounds were docked against targets like carbonic anhydrase-II. nih.gov A derivative of 2-(4-methylphenoxy)acetamide (B7764006) was docked with VEGFR-2 kinase, a key target in cancer therapy. researchgate.net The selection of a target protein for this compound would depend on the therapeutic area being investigated. The results of these simulations help prioritize compounds for further experimental testing. nih.gov

Beyond a simple score, docking simulations provide detailed 3D models of the ligand-receptor complex. These models allow for a visual analysis of the binding mode, revealing the specific intermolecular interactions that stabilize the complex. ekb.eg These interactions commonly include:

Hydrogen Bonds : Crucial for specificity and affinity, often formed between the hydrazide group's N-H or C=O moieties and polar amino acid residues like His, Thr, or Gln in the active site. nih.gov

Hydrophobic Interactions : Occur between the nonpolar parts of the ligand, such as the 4-methylphenyl ring, and hydrophobic amino acid residues like Val, Leu, Ala, and Phe. researchgate.net

Pi-Interactions : Can occur between the aromatic ring of the ligand and aromatic residues (e.g., Phe, Tyr) or other groups in the active site.

For instance, docking studies on a related thiazole (B1198619) derivative with VEGFR-2 kinase (PDB ID: 4ASD) showed key interactions with residues CYS919, LEU840, VAL848, ALA866, and PHE1047. researchgate.net An analysis of this compound docked into a similar target would likely reveal analogous interactions, providing a structural hypothesis for its mechanism of action.

Table 2: Example of Predicted Interactions from Molecular Docking (Note: This is a hypothetical table based on interactions observed for similar compounds)

| Target Protein | Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|---|

| VEGFR-2 Kinase | CYS919 | Hydrogen Bond | Acetohydrazide C=O |

| VEGFR-2 Kinase | LEU840 | Hydrophobic | 4-Methylphenyl Ring |

| VEGFR-2 Kinase | ALA866 | Hydrophobic | 4-Methylphenyl Ring |

| Carbonic Anhydrase | HIS95 | Hydrogen Bond | Acetohydrazide N-H |

| Carbonic Anhydrase | THR198 | Hydrogen Bond | Phenoxy Oxygen |

Toxicological Profiling and Pharmacokinetic Predictions (ADMET Studies)

ADMET studies, which encompass Absorption, Distribution, Metabolism, Excretion, and Toxicity, are critical for evaluating the drug-likeness of a compound. While specific experimental ADMET data for this compound is limited in the public domain, predictions can be made using computational models and by examining data from structurally similar compounds.

A toxicological evaluation of a closely related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (B32628), provides a template for the types of assessments performed. nih.gov In that study, the compound was found to undergo rapid oxidative metabolism in vitro. nih.gov Key pharmacokinetic and toxicological parameters that can be predicted computationally include:

Absorption : Predictions of oral bioavailability and cell permeability (e.g., Caco-2 permeability).

Metabolism : Identification of potential metabolites and prediction of interactions with cytochrome P450 (CYP450) enzymes. For example, screening for CYP450 inhibition is a standard in vitro test. nih.gov The (4-methylphenoxy)acetic acid moiety is a potential metabolite. nih.gov

Toxicity : In silico models can predict potential for mutagenicity (e.g., Ames test), clastogenicity, and other toxic endpoints like hERG channel inhibition. The related compound S2227 was found not to be mutagenic or clastogenic in vitro. nih.gov

These computational predictions and surrogate data help to identify potential liabilities early in the research process, guiding the design of safer and more effective molecules. ajol.info

Table 3: Predicted ADMET Profile based on Similar Compounds

| Parameter | Predicted Property/Finding | Reference/Basis |

|---|---|---|

| Metabolism | Undergoes rapid oxidative metabolism. The (4-methylphenoxy)acetic acid moiety is a likely metabolite. | Based on studies of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide. nih.gov |

| Genotoxicity | Predicted to be non-mutagenic and non-clastogenic. | Based on in vitro assays of a structurally similar compound. nih.gov |

| CYP450 Inhibition | Predicted to have no significant inhibition at standard screening concentrations (e.g., 10 μM). | Based on screening of a structurally similar compound. nih.gov |

| hERG Inhibition | Predicted low risk of hERG channel inhibition. | A standard preliminary in vitro screening test for cardiotoxicity. nih.gov |

Absorption and Distribution Profiling

The absorption and distribution of a drug are critical determinants of its bioavailability and therapeutic efficacy. Computational tools can predict several key physicochemical and pharmacokinetic parameters that govern these processes. For this compound, various in silico models can be employed to estimate properties such as lipophilicity (LogP), water solubility, and plasma protein binding.

Physicochemical Properties and Lipophilicity: The "rule of five" predicts that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the calculated Log P is greater than 5. researchgate.net Hydrazide derivatives are often evaluated for these properties to predict their drug-likeness. tandfonline.com

Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 180.21 g/mol | Favorable for oral bioavailability |

| LogP | 1.25 | Optimal for balancing solubility and membrane permeability |

| Water Solubility | High | Good potential for dissolution in the gastrointestinal tract |

| H-bond Donors | 2 | Adheres to the "rule of five" |

| H-bond Acceptors | 3 | Adheres to the "rule of five" |

| Plasma Protein Binding | Moderate | Suggests a reasonable fraction of unbound, active compound |

This interactive table provides predicted values for key ADME properties based on computational models for compounds with similar structures.